Cas no 2320537-06-0 (3,4-dimethyl-N-2-methyl-2-(thiophen-3-yl)propylbenzene-1-sulfonamide)

3,4-Dimethyl-N-2-methyl-2-(thiophen-3-yl)propylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiophene-substituted alkyl chain and a dimethyl-substituted benzene ring. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its structurally diverse pharmacophore, which may confer favorable binding interactions with biological targets. The presence of the thiophene moiety enhances electronic properties, while the sulfonamide group offers opportunities for hydrogen bonding and solubility modulation. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound's stability and synthetic accessibility further support its use in exploratory studies for therapeutic applications.
3,4-dimethyl-N-2-methyl-2-(thiophen-3-yl)propylbenzene-1-sulfonamide structure
2320537-06-0 structure
Product name:3,4-dimethyl-N-2-methyl-2-(thiophen-3-yl)propylbenzene-1-sulfonamide
CAS No:2320537-06-0
MF:C16H21NO2S2
MW:323.473441839218
CID:5354971

3,4-dimethyl-N-2-methyl-2-(thiophen-3-yl)propylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
    • 3,4-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
    • 3,4-dimethyl-N-2-methyl-2-(thiophen-3-yl)propylbenzene-1-sulfonamide
    • Inchi: 1S/C16H21NO2S2/c1-12-5-6-15(9-13(12)2)21(18,19)17-11-16(3,4)14-7-8-20-10-14/h5-10,17H,11H2,1-4H3
    • InChI Key: MYRQBZQVQOKTBN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1)(NCC(C)(C)C1=CSC=C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 442
  • XLogP3: 4.1
  • Topological Polar Surface Area: 82.8

3,4-dimethyl-N-2-methyl-2-(thiophen-3-yl)propylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6357-1741-25mg
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
25mg
$109.0 2023-09-09
Life Chemicals
F6357-1741-10μmol
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6357-1741-20μmol
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6357-1741-5mg
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
5mg
$69.0 2023-09-09
Life Chemicals
F6357-1741-75mg
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
75mg
$208.0 2023-09-09
Life Chemicals
F6357-1741-50mg
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
50mg
$160.0 2023-09-09
Life Chemicals
F6357-1741-5μmol
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6357-1741-2mg
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
2mg
$59.0 2023-09-09
Life Chemicals
F6357-1741-3mg
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
3mg
$63.0 2023-09-09
Life Chemicals
F6357-1741-15mg
3,4-dimethyl-N-[2-methyl-2-(thiophen-3-yl)propyl]benzene-1-sulfonamide
2320537-06-0
15mg
$89.0 2023-09-09

Additional information on 3,4-dimethyl-N-2-methyl-2-(thiophen-3-yl)propylbenzene-1-sulfonamide

3,4-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzene-1-sulfonamide: A Comprehensive Overview

3,4-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzene-1-sulfonamide, also known by its CAS number 2320537-06-0, is a complex organic compound with a diverse range of applications in the fields of chemistry and materials science. This compound has garnered significant attention due to its unique structural properties and potential for use in advanced materials and pharmaceuticals. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

The molecular structure of 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzene-1-sulfonamide is defined by its benzene ring, which is substituted with methyl groups at positions 3 and 4. The sulfonamide group (-SO₂NH-) is attached to the benzene ring at position 1, while the nitrogen atom of the sulfonamide is bonded to a propyl chain that contains both a methyl group and a thiophene moiety. This arrangement creates a molecule with significant steric hindrance and electronic complexity, making it an intriguing subject for both theoretical and experimental studies.

Recent studies have focused on the synthesis of this compound using various methodologies. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. Researchers have also explored the use of different solvents and catalysts to optimize the reaction conditions. For instance, the employment of polar aprotic solvents such as dimethylformamide (DMF) has been found to enhance the reactivity of intermediates, leading to more efficient syntheses.

The unique electronic properties of 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzene-1-sulfonamide make it an attractive candidate for applications in organic electronics. Recent research has highlighted its potential as a component in organic light-emitting diodes (OLEDs) due to its ability to facilitate efficient charge transport. Additionally, the compound has shown promise in drug delivery systems, where its amphiphilic nature allows for the formation of stable nanoparticles capable of encapsulating hydrophobic drugs.

In terms of biological applications, this compound has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it exhibits moderate inhibitory activity against cyclooxygenase (COX)-2 enzymes, which are key players in inflammation and pain signaling. Furthermore, preliminary toxicity studies suggest that the compound has a favorable safety profile, making it a viable candidate for further preclinical testing.

The integration of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzene-1-sulfonamide. Density functional theory (DFT) calculations have revealed that the thiophene moiety plays a critical role in modulating the electronic properties of the molecule. These findings have implications for both its synthetic optimization and application in advanced materials.

In conclusion, 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzene-1-sulfonamide is a multifaceted compound with significant potential across various scientific domains. Its unique structure and versatile properties continue to drive innovative research aimed at unlocking its full potential. As advancements in synthetic methodologies and computational modeling techniques continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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